BenchChemオンラインストアへようこそ!

(3R)-piperidine-3-carboxylate

GABA transporter enzyme inhibition stereospecificity

Specify (3R)-piperidine-3-carboxylate (CAS 25137-00-2) for GABA transporter inhibition assays where 7.1-fold enantiomeric potency difference (R- vs S-) is critical. Use as stereodefined building block for PARP-1 inhibitors (niraparib class) eliminating low-yield resolution steps. Choose ≥98% purity, HPLC-verified (R)-enantiomer for reproducible pharmacology and asymmetric synthesis.

Molecular Formula
Molecular Weight 129.2
Cat. No. B1579480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R)-piperidine-3-carboxylate
Molecular Weight129.2
Structural Identifiers
SMILESC1CC(C[NH2+]C1)C(=O)[O-]
InChIInChI=1S/C6H11NO2/c8-6(9)5-2-1-3-7-4-5/h5,7H,1-4H2,(H,8,9)/t5-/m1/s1
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What Is (3R)-Piperidine-3-Carboxylate and Its Core Procurement Identity


(3R)-Piperidine-3-carboxylate, also known as (R)-nipecotic acid or (R)-piperidine-3-carboxylic acid (CAS 25137-00-2), is a chiral, non-proteinogenic cyclic beta-amino acid featuring a piperidine ring with a carboxyl group at the 3-position in the (R) absolute configuration [1]. This compound constitutes the active stereoisomer of nipecotic acid and serves as both a direct pharmacologically relevant entity in GABA transporter inhibition and as a stereodefined building block for the asymmetric synthesis of chiral pharmaceuticals, agrochemicals, and fine chemicals [2].

Why (3R)-Piperidine-3-Carboxylate Cannot Be Substituted with Racemates or (3S)-Enantiomers


Substitution of (3R)-piperidine-3-carboxylate with the (3S)-enantiomer or racemic mixture introduces functionally consequential divergence in target engagement and downstream stereochemical outcomes. In biological systems, GABA transporter inhibition potency differs by approximately 7-fold between the (S)- and (R)-enantiomers, with the (R)-form demonstrating the higher IC₅₀ value under identical assay conditions [1]. In chemical synthesis, the use of racemic material imposes a mandatory chiral resolution step that reduces overall yield and increases cost, whereas the stereodefined (3R)-enantiomer enables direct, predictable incorporation into enantiomerically pure final compounds [2]. These differences render generic substitution scientifically invalid for applications requiring defined stereochemistry or reproducible biological activity.

(3R)-Piperidine-3-Carboxylate Quantitative Differentiation Evidence Versus Closest Analogs


GABA Transporter Inhibitory Potency: (R)-Enantiomer vs. (S)-Enantiomer IC₅₀ Comparison

In a direct head-to-head enzymatic assay against the same target (EC 4.3.1.28), (R)-(-)-nipecotic acid exhibited an IC₅₀ of 4.8 μM, whereas (S)-(+)-nipecotic acid demonstrated an IC₅₀ of 0.68 μM under identical experimental conditions [1]. This represents an approximately 7.1-fold difference in inhibitory potency between the two enantiomers, with the (S)-enantiomer being the more potent inhibitor in this specific enzymatic system.

GABA transporter enzyme inhibition stereospecificity

Synthetic Yield and Stereochemical Fidelity: Racemic vs. Enantiopure Starting Material

The direct use of (3R)-piperidine-3-carboxylate as an enantiopure building block bypasses the chiral resolution step that is mandatory when employing racemic nipecotic acid. Literature on piperidine-based pharmaceutical synthesis reports that classical resolution of racemic 3-aryl piperidine intermediates via multiple crystallizations yields approximately 20% overall recovery with 80–90% enantiomeric excess (ee), often necessitating subsequent chiral HPLC purification at a later synthetic stage [1]. By contrast, starting from stereodefined (3R)-piperidine-3-carboxylate eliminates resolution-related yield loss and ensures predictable stereochemical outcomes in downstream transformations [2].

asymmetric synthesis chiral resolution process chemistry

Chiral Pool Derivatization Versatility: Protected (3R)-Carboxylate Esters as Orthogonal Building Blocks

(3R)-Piperidine-3-carboxylate esters (methyl, ethyl, tert-butyl) provide distinct reactivity profiles that enable orthogonal synthetic strategies not achievable with the free acid form. Methyl (3R)-piperidine-3-carboxylate (CAS 164323-85-7) and ethyl (3R)-piperidine-3-carboxylate (CAS 25137-01-3) retain the stereodefined (R)-configuration while offering ester functionality that facilitates amidation, transesterification, and selective hydrolysis under controlled conditions . The tert-butyl ester variant (CAS not specified in verified sources) provides acid-labile protection orthogonal to benzyl- or methyl-based protecting groups commonly employed in piperidine nitrogen functionalization, enabling sequential deprotection strategies in complex molecule synthesis [1].

medicinal chemistry building block orthogonal protection

When to Specify (3R)-Piperidine-3-Carboxylate: Evidence-Backed Procurement Scenarios


GABA Transporter Pharmacology: Experiments Requiring Defined Stereochemical Activity

Specify (3R)-piperidine-3-carboxylate when conducting GABA transporter inhibition studies where enantiomeric identity influences potency outcomes. The 7.1-fold difference in IC₅₀ between (R)- and (S)-nipecotic acid (4.8 μM vs. 0.68 μM) [1] means that racemic material introduces uncontrolled potency variability that confounds SAR interpretation. Procurement of the pure (3R)-enantiomer ensures reproducible, interpretable biological data in GABA uptake assays.

PARP Inhibitor Synthesis: Stereodefined Intermediate for Niraparib-Class Compounds

Use (3R)-piperidine-3-carboxylate as a stereodefined chiral building block in the synthesis of PARP-1 inhibitors, particularly those in the niraparib structural class. Starting from enantiopure (3R)-piperidine-3-carboxylate avoids the low-yield (~20%) resolution step required when employing racemic 3-aryl piperidine intermediates [2], thereby improving overall process efficiency and reducing manufacturing costs in scale-up operations.

Asymmetric Synthesis of CNS-Targeting Pharmaceuticals

Employ (3R)-piperidine-3-carboxylate esters (methyl or ethyl) as key chiral intermediates in the asymmetric synthesis of central nervous system-targeting drug candidates, including anticonvulsants and neurological disorder therapeutics. The (3R)-enantiomer provides predictable stereochemical control that is essential for developing enantiomerically pure active pharmaceutical ingredients with defined therapeutic efficacy .

Medicinal Chemistry Building Block: Orthogonal Protection Strategies

Procure protected ester derivatives of (3R)-piperidine-3-carboxylate for multi-step medicinal chemistry campaigns requiring orthogonal functional group manipulation. The methyl ester (CAS 164323-85-7) and ethyl ester hydrochloride salt (CAS 37675-19-7) forms provide enhanced stability and solubility relative to the free acid while preserving the critical (3R)-stereochemistry for downstream asymmetric transformations [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3R)-piperidine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.